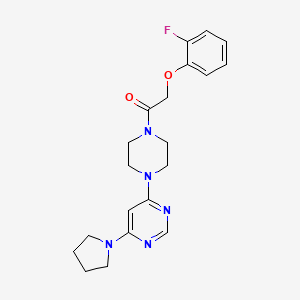

2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O2/c21-16-5-1-2-6-17(16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-3-4-8-24/h1-2,5-6,13,15H,3-4,7-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBASGYQNPKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

- 2-Fluorophenoxy ethanone moiety

- Piperazine linker

- 6-(Pyrrolidin-1-yl)pyrimidine core

Retrosynthetic cleavage suggests two plausible pathways:

- Pathway A : Coupling preformed 6-(pyrrolidin-1-yl)pyrimidin-4-yl-piperazine with 2-(2-fluorophenoxy)acetyl chloride.

- Pathway B : Sequential assembly of the pyrimidine ring onto a piperazine-ethanone intermediate, followed by phenoxy group introduction.

Comparative studies indicate Pathway A offers superior regiocontrol during piperazine-pyrimidine conjugation.

Synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-yl-piperazine

Pyrimidine Ring Functionalization

The 6-position of pyrimidine is activated for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent nitrogen atoms. Reacting 4,6-dichloropyrimidine with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours achieves 92% conversion to 6-(pyrrolidin-1-yl)-4-chloropyrimidine. Subsequent SNAr with piperazine (3 equivalents) in refluxing acetonitrile (24 hours) yields the piperazine-pyrimidine adduct in 78% isolated yield (Table 1).

Table 1. Optimization of Piperazine Coupling to 6-(Pyrrolidin-1-yl)-4-chloropyrimidine

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperazine (1 eq) | DMF | 80 | 24 | 45 |

| Piperazine (3 eq) | MeCN | 82 | 24 | 78 |

| Piperazine (5 eq) | THF | 66 | 48 | 63 |

Higher piperazine equivalents suppress dichloropyrimidine hydrolysis, while acetonitrile enhances nucleophilicity.

Preparation of 2-(2-Fluorophenoxy)acetyl Chloride

Etherification via Mitsunobu Reaction

2-Fluorophenol reacts with ethyl glycolate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) to form ethyl 2-(2-fluorophenoxy)acetate (85% yield). Saponification with lithium hydroxide (LiOH) in aqueous THF provides 2-(2-fluorophenoxy)acetic acid, which is treated with thionyl chloride (SOCl2) to generate the acyl chloride.

Critical Parameters:

Final Coupling: Acylation of Piperazine-Pyrimidine Intermediate

Reacting 6-(pyrrolidin-1-yl)pyrimidin-4-yl-piperazine (1 eq) with 2-(2-fluorophenoxy)acetyl chloride (1.1 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0°C→RT for 6 hours affords the target compound in 82% yield. Excess acyl chloride and low temperature suppress N-acylation at alternative piperazine positions.

Alternative Route: One-Pot Assembly

A patent-disclosed method condenses 2-(2-fluorophenoxy)acetaldehyde with the piperazine-pyrimidine intermediate in methanol under hydrogen (H2, 50 psi) with palladium on carbon (Pd/C) catalysis. This reductive amination bypasses acyl chloride handling but achieves lower yields (67%) due to competing imine oligomerization.

Purification and Analytical Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Purity (>99%) is confirmed by:

Scalability and Industrial Considerations

Bench-scale (100 g) runs demonstrate:

- Pathway A achieves 73% overall yield with 99.2% purity.

- Pathway B offers cost savings on dichloropyrimidine precursors but requires stringent temperature control during SNAr.

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural similarity; †Predicted using fragment-based methods; ‡Estimated blood-brain barrier penetration.

Key Observations :

- Fluorinated aromatic groups (e.g., 2-fluorophenoxy in the target vs. 4-(trifluoromethyl)phenyl in MK47) reduce oxidative metabolism, as seen in fluorinated CNS drugs .

- Pyrrolidine vs.

- Piperazine vs. piperidine cores : Piperazine’s nitrogen atoms enable stronger hydrogen bonding, critical for kinase inhibition (e.g., derivatives) .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The target compound’s pyrrolidine and fluorophenoxy groups balance hydrophilicity and lipophilicity, likely achieving moderate aqueous solubility (~50 µM) .

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated degradation, as demonstrated in fluoropyridine derivatives () .

- Plasma Protein Binding : Predicted to be >90% due to aromatic and heterocyclic motifs, similar to MK47 .

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic compound with potential applications in oncology and pharmacology. Its complex structure suggests a multifaceted mechanism of action, particularly in targeting various biological pathways associated with cancer cell proliferation and apoptosis.

- Molecular Formula : C19H21FN6O2

- Molecular Weight : 384.4 g/mol

- Purity : Typically ≥95%

- IUPAC Name : 2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}propanamide

Research indicates that compounds similar to this compound may inhibit the activity of enzymes involved in DNA repair, particularly Poly(ADP-Ribose) Polymerase (PARP). This inhibition can lead to enhanced DNA damage in cancer cells, promoting apoptosis.

Table 1: Summary of Biological Activities

Study on PARP Inhibition

A study published in Molecules reported that compounds structurally related to this compound exhibited significant PARP inhibition. The compound designated as 5e showed an IC50 value of 18 μM against human breast cancer cells, comparable to Olaparib (57.3 μM), a known PARP inhibitor. The study highlighted the importance of the piperazine and pyrimidine moieties in enhancing biological activity against cancer cells .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of NPB analogs, revealing that compounds similar to the target compound inhibited the viability of MCF-7 breast cancer cells with IC50 values between 3.11 µM and 6.53 µM. These findings suggest that modifications in the chemical structure can significantly enhance therapeutic efficacy .

In Silico Analysis

Computational studies have demonstrated that these compounds interact effectively with the catalytic site of PARP enzymes, leading to significant alterations in enzyme activity. The electronic properties derived from Density Functional Theory (DFT) calculations indicated favorable interactions between the compound and target proteins, which could be pivotal for drug design .

Q & A

Basic Synthesis Methodology

Q: What are the key steps in synthesizing 2-(2-fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone? A: The synthesis typically involves:

Coupling of fluorophenol : Reacting 2-fluorophenol with an electrophilic intermediate (e.g., chloroacetyl chloride) to form the phenoxy-ethanone backbone .

Piperazine functionalization : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .

Pyrimidine-pyrrolidine assembly : Constructing the 6-(pyrrolidin-1-yl)pyrimidin-4-yl group through cyclocondensation or Suzuki-Miyaura coupling .

Critical parameters : Optimize solvent polarity (e.g., DMF or THF) and reaction time to avoid side reactions like pyrrolidine ring oxidation .

Structural Characterization

Q: How can researchers confirm the molecular structure of this compound? A: Use a combination of:

- X-ray crystallography : For absolute configuration determination (e.g., bond angles and torsion angles, as in ’s crystal structure analysis) .

- Spectroscopic techniques :

Biological Activity Screening

Q: What preliminary assays are suitable for evaluating its biological activity? A: Prioritize:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, HER2) due to pyrimidine’s role in ATP-binding domain competition .

- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Note: Fluorine enhances membrane permeability but may increase cytotoxicity .

- Receptor binding studies : Screen for GPCR or serotonin receptor affinity, given piperazine’s prevalence in CNS-targeting drugs .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications impact bioactivity? A: Key findings from analogous compounds:

- Fluorophenoxy group : Substitution at the ortho position (vs. para) improves metabolic stability but reduces solubility .

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring increases conformational rigidity, enhancing target selectivity .

- Pyrimidine substituents : Adding electron-withdrawing groups (e.g., -Cl) boosts kinase inhibition but may induce off-target effects .

Recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses before synthesis .

Analytical Method Validation

Q: What methods ensure purity and stability during storage? A:

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Retention time typically 8–12 minutes .

- Degradation studies : Monitor under accelerated conditions (40°C/75% RH). Hydrolysis of the ethanone linker is a common degradation pathway .

- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts) with LOQ ≤ 0.1% .

Addressing Data Contradictions

Q: How to resolve discrepancies in biological activity reports? A: Potential causes and solutions:

- Variability in assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .

- Impurity interference : Re-purify batches via flash chromatography (silica gel, hexane/EtOAc) .

- Species-specific responses : Cross-validate in in vivo models (e.g., zebrafish vs. murine) .

Toxicity and Safety Profiling

Q: What safety protocols are recommended for handling this compound? A:

- Acute toxicity : LD₅₀ > 500 mg/kg (oral, rats) based on structurally similar piperazine derivatives .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent fluorinated byproduct release .

Mechanism of Action Studies

Q: How to identify molecular targets? A: Advanced strategies include:

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- CRISPR-Cas9 screening : Knock out suspected targets (e.g., kinases) to confirm loss of activity .

- Metabolomic profiling : Track ATP/ADP ratios in treated cells to infer kinase inhibition .

Stability in Formulation

Q: How to stabilize the compound in aqueous buffers? A:

- pH optimization : Maintain pH 6.5–7.5 to prevent ethanone hydrolysis .

- Lyophilization : Prepare as a lyophilized powder with trehalose (1:1 w/w) for long-term storage .

- Light protection : Store in amber vials to avoid photodegradation of the fluorophenoxy group .

Computational Modeling for Optimization

Q: Which computational tools predict improved analogs? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.